2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one is a heterocyclic compound that contains a thiazolidine ring with an imino group and a 4-methylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiazolidinone ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one: Known for its potential antimicrobial properties.
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one: Similar structure but different position of the imino group, leading to different reactivity.
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-2-one: Another positional isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes .
Properties
CAS No. |
89612-10-2 |
---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)12-6-9(13)14-10(12)11/h2-5,11H,6H2,1H3 |
InChI Key |
BPTOPVFJRKYJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)SC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.